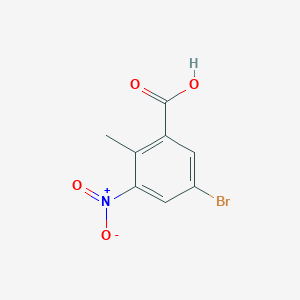

5-Bromo-2-methyl-3-nitrobenzoic Acid

Overview

Description

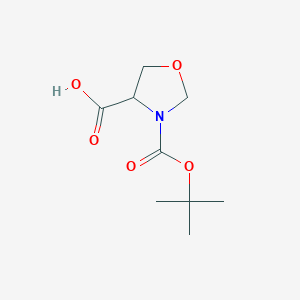

5-Bromo-2-methyl-3-nitrobenzoic Acid is a chemical compound with the molecular formula C8H6BrNO4 . It is a derivative of benzoic acid, which is a type of carboxylic acid . This compound is used as a reactant in the preparation of EPZ005687, a potent and selective inhibitor of EZH2 .

Molecular Structure Analysis

The molecular weight of 5-Bromo-2-methyl-3-nitrobenzoic Acid is 260.04 . The InChI code is 1S/C8H6BrNO4/c1-4-6 (8 (11)12)2-5 (9)3-7 (4)10 (13)14/h2-3H,1H3, (H,11,12) .Scientific Research Applications

Chemical Synthesis

5-Bromo-2-methyl-3-nitrobenzoic Acid is often used as a reactant in various chemical synthesis processes . Its unique structure makes it a valuable component in the creation of complex chemical compounds.

Preparation of EPZ005687

This compound plays a crucial role in the preparation of EPZ005687, a potent and selective inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer.

Manufacturing of Therapeutic SGLT2 Inhibitors

5-Bromo-2-methyl-3-nitrobenzoic Acid is a key intermediate in the manufacturing of therapeutic Sodium-glucose transport proteins 2 (SGLT2) inhibitors . These inhibitors are a class of medications used in the treatment of type II diabetes.

Pharmaceutical Research

Due to its unique properties, 5-Bromo-2-methyl-3-nitrobenzoic Acid is often used in pharmaceutical research. It can be used to develop new drugs with novel targets and mechanisms .

Material Science

In the field of material science, this compound can be used in the synthesis of new materials. Its reactivity and structural features make it a valuable tool for researchers in this field .

Biochemical Reagent

5-Bromo-2-methyl-3-nitrobenzoic Acid can be used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research .

Safety and Hazards

The safety data sheet for 5-Bromo-2-methyl-3-nitrobenzoic Acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Bromo-2-methyl-3-nitrobenzoic Acid is primarily used as a reactant in the preparation of EPZ005687 , a potent and selective inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene regulation.

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially influencing its interaction with its targets.

Biochemical Pathways

The compound’s involvement in biochemical pathways is largely related to its role as a reactant in the synthesis of EZH2 inhibitors . EZH2 plays a crucial role in the histone methylation pathway, which is a key process in gene expression and regulation. Therefore, any compound that can inhibit EZH2 can significantly impact these pathways.

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by factors such as its physical form, purity, and storage conditions .

Result of Action

As a reactant in the synthesis of EZH2 inhibitors, the action of 5-Bromo-2-methyl-3-nitrobenzoic Acid can lead to the inhibition of EZH2 . This can result in changes in histone methylation patterns and, consequently, alterations in gene expression.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methyl-3-nitrobenzoic Acid can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability . Additionally, safety precautions should be taken to avoid inhalation, skin contact, and ingestion of the compound .

properties

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUJILVHXQDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548948 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-3-nitrobenzoic Acid | |

CAS RN |

107650-20-4 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)